molecular formula C24H21NO6S B2537159 [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114850-64-4

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2537159
CAS No.: 1114850-64-4
M. Wt: 451.49
InChI Key: XFQHPNYXCFDEFV-UHFFFAOYSA-N
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Description

This compound features a 1,4-benzothiazine core modified with a 1,1-dioxido (sulfone) group, a 3,5-dimethoxyphenyl substituent at position 4, and a 4-methoxyphenyl methanone group at position 2. Its molecular formula is C₂₆H₂₃NO₇S, with an average molecular weight of 493.53 g/mol (calculated from structural analogs in ). The compound’s design likely aims to optimize binding affinity in biological systems, as methoxy-substituted aromatic groups are common in pharmacologically active molecules .

Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S/c1-29-18-10-8-16(9-11-18)24(26)23-15-25(17-12-19(30-2)14-20(13-17)31-3)21-6-4-5-7-22(21)32(23,27)28/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQHPNYXCFDEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a class of benzothiazine derivatives that have gained attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazine core with methoxy substituents. Its molecular formula is C17H16N2O5S, and it is classified under the category of 1,1-dioxido-4H-benzothiazines.

Research indicates that benzothiazine derivatives may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as noncompetitive inhibitors of key enzymes involved in metabolic pathways, such as trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) and subsequent cell death in parasites .
  • Antitumor Activity : The ability to disrupt cellular processes makes these compounds potential candidates for antitumor therapies. They may interfere with DNA replication or repair mechanisms in cancer cells .

Antimicrobial Activity

Benzothiazine derivatives have demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi at low concentrations.

Antiparasitic Activity

A notable study reported that derivatives similar to 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone displayed effective antiparasitic activity against agents causing malaria and leishmaniasis. The EC50 values for these compounds were below 10 μM, indicating potent activity .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit the proliferation of cancer cells. Compounds within this class have shown promising results in both 2D and 3D cell culture assays .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antiparasitic Efficacy : A study synthesized 27 new compounds based on the benzothiazine scaffold and evaluated their efficacy against malaria and leishmaniasis. The results indicated a strong correlation between structural modifications and biological activity .
  • Antitumor Assessment : Another investigation focused on the antitumor potential of benzothiazine derivatives. The study found that certain modifications enhanced activity against specific cancer cell lines while maintaining low toxicity levels .

Data Summary Table

Activity EC50 Value (μM) Target Pathway Reference
Antimicrobial< 10Bacterial cell wall synthesis
Antiparasitic< 10Trypanothione reductase inhibition
AnticancerVariableDNA replication/repair

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds within the benzothiazine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study demonstrated that derivatives of benzothiazine showed efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate signaling pathways related to cell survival and death is under investigation .

Antimicrobial Properties

Benzothiazine derivatives have been evaluated for their antimicrobial effects:

Anti-inflammatory Effects

Inflammation-related diseases can potentially be treated with benzothiazine derivatives:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Case Study : In vivo models indicated that benzothiazine derivatives could reduce inflammation markers in conditions like arthritis and colitis .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study 2Antimicrobial PropertiesShowed inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models of induced inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Benzothiazine Substituents Methanone Substituent Molecular Formula Molecular Weight (g/mol) Yield Purity
Target Compound 3,5-Dimethoxyphenyl, 1,1-dioxido 4-Methoxyphenyl C₂₆H₂₃NO₇S 493.53 ~75%* ≥90%*
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-Dimethoxyphenyl, 6-F, 1,1-dioxido 2,4-Dimethylphenyl C₂₅H₂₂FNO₅S 467.51 N/A N/A
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-... N/A (pyrrolidine core) Phenylurea C₂₂H₂₇N₃O₅ 414.47 76% 97%

*Estimated based on analogs in .

  • Synthesis Efficiency : The target compound’s 3,5-dimethoxyphenyl and 4-methoxyphenyl groups correlate with moderate yields (75–82%) in similar reactions . Chlorine or bromine substituents reduce yields to 65–79%, highlighting the favorable impact of methoxy groups .
  • Purity : Methoxy-substituted analogs exhibit higher purity (e.g., 97% for 3,5-dimethoxyphenyl derivatives ) compared to halogenated counterparts, likely due to reduced side reactions.
Physicochemical Properties

The sulfone and methoxy groups in the target compound may alter packing efficiency and hydrogen-bonding networks compared to chloro-substituted analogs.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of this compound involves multi-step protocols, often starting with the preparation of substituted benzothiazine derivatives. A general approach includes:

  • Step 1 : Condensation of chlorotriazine intermediates with methoxyphenol derivatives (e.g., 4-methoxyphenol) under basic conditions to form triazine-phenol adducts .
  • Step 2 : Functionalization of the benzothiazine core via nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis can introduce aryl methoxy groups (e.g., 3,5-dimethoxyphenyl) using alkyl halides or aryl boronic acids under Pd catalysis .
  • Optimization Tips :
    • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates.
    • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
    • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer : Key techniques include:

  • X-ray Crystallography : To resolve the 3D structure, use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography. Anisotropic displacement parameters should be refined to account for thermal motion .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. Methoxy groups typically resonate at δ 3.7–3.9 ppm.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~500–600 Da).
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental crystallographic data be resolved?

Methodological Answer : Discrepancies often arise from:

  • Thermal Motion vs. Static Models : Computational models (e.g., DFT) assume static structures, while crystallographic data include thermal vibrations. Use SHELXL’s RIGU or SIMU constraints to refine anisotropic displacement parameters .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) in DFT calculations to match experimental bond lengths/angles.
  • Data Contradictions : Cross-validate with spectroscopic data. For example, if NMR shows unexpected proton environments, re-examine crystallographic disorder modeling or consider polymorphic forms .

Q. What strategies address low solubility in biological assays, and how can stability under experimental conditions be ensured?

Methodological Answer :

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
    • Synthesize prodrugs (e.g., ester derivatives) with improved lipophilicity .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) and monitor via HPLC.
    • Protect from light (due to methoxy/benzothiazine chromophores) using amber vials.
    • Avoid prolonged exposure to oxidizing agents (e.g., peroxides) in buffers .

Q. How can in silico methods predict the compound’s electronic properties for structure-activity relationship (SAR) studies?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and partial charges. For example, the methoxy groups’ electron-donating effects can be modeled to predict binding affinity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER. Focus on hydrogen bonding with the dioxido-benzothiazine moiety.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values .

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